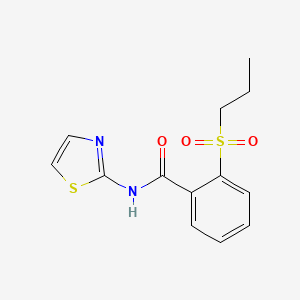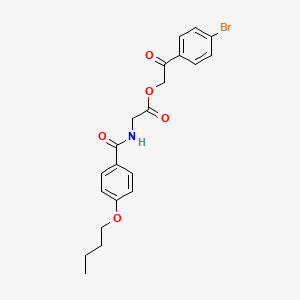
2-(propylsulfonyl)-N-1,3-thiazol-2-ylbenzamide
描述
2-(Propylsulfonyl)-N-1,3-thiazol-2-ylbenzamide, commonly known as PTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTB is a small molecule inhibitor that targets protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in regulating insulin signaling and glucose homeostasis.
作用机制
PTB exerts its biological effects by inhibiting 2-(propylsulfonyl)-N-1,3-thiazol-2-ylbenzamide, an enzyme that negatively regulates insulin signaling by dephosphorylating insulin receptor substrate-1 (IRS-1). By inhibiting this compound, PTB enhances insulin signaling and improves glucose uptake in insulin-sensitive tissues. PTB has also been shown to inhibit other tyrosine phosphatases, including SHP-1 and SHP-2, which play a role in cancer cell proliferation and migration.
Biochemical and Physiological Effects
PTB has been shown to have a variety of biochemical and physiological effects, including improving glucose tolerance, increasing insulin sensitivity, and reducing inflammation. PTB has also been shown to inhibit cancer cell proliferation and induce apoptosis in vitro and in vivo. In addition, PTB has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
PTB has several advantages as a research tool, including its specificity for 2-(propylsulfonyl)-N-1,3-thiazol-2-ylbenzamide and its ability to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. However, PTB also has some limitations, including its potential toxicity and the need for further optimization of its synthesis and pharmacokinetics.
未来方向
There are several future directions for PTB research, including the development of more potent and selective inhibitors of 2-(propylsulfonyl)-N-1,3-thiazol-2-ylbenzamide, the investigation of PTB as a potential therapeutic agent for cancer and inflammatory diseases, and the exploration of PTB's neuroprotective effects in Alzheimer's disease. In addition, further studies are needed to optimize the synthesis and pharmacokinetics of PTB and to evaluate its potential toxicity in vivo.
Conclusion
In conclusion, PTB is a promising small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various fields. PTB's ability to improve insulin sensitivity, inhibit cancer cell proliferation, and reduce inflammation makes it a potential therapeutic agent for several diseases. However, further research is needed to optimize its synthesis and pharmacokinetics and to evaluate its potential toxicity in vivo.
科学研究应用
PTB has been extensively studied for its potential applications in various fields, including diabetes, cancer, and inflammation. In diabetes research, PTB has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. PTB has also been investigated as a potential anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. In addition, PTB has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
属性
IUPAC Name |
2-propylsulfonyl-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c1-2-9-20(17,18)11-6-4-3-5-10(11)12(16)15-13-14-7-8-19-13/h3-8H,2,9H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJANNHQCYURCFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{[(1,3-benzodioxol-5-ylmethyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-phenylurea](/img/structure/B4844608.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-1-naphthylurea](/img/structure/B4844621.png)

![N,N-dimethyl-4-{[3-(4-methylphenyl)-3-oxopropyl]amino}benzamide](/img/structure/B4844628.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-phenylacetamide](/img/structure/B4844644.png)
![1-allyl-5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4844659.png)
![N-[3-(4-morpholinyl)propyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4844665.png)
![2-({[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4844676.png)
![N-[3-({[(3-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B4844680.png)
![dimethyl 5-({[2-(2-furoyl)hydrazino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4844697.png)

![N-cyclohexyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4844703.png)
![2-{[N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4844708.png)